Home > Products > Screening Compounds P85124 > Desonide sodium phosphate
Desonide sodium phosphate - 94087-98-6

Desonide sodium phosphate

Catalog Number: EVT-10954195
CAS Number: 94087-98-6
Molecular Formula: C24H31Na2O9P
Molecular Weight: 540.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desonide sodium phosphate is a synthetic corticosteroid primarily utilized for its anti-inflammatory and immunosuppressive properties. It is particularly indicated for the treatment of conditions such as external eye inflammation and dermatological disorders. The compound is classified as a small molecule and is known for its ability to modulate immune responses and reduce inflammation effectively.

Source

Desonide sodium phosphate is synthesized from steroid precursors, specifically through modifications of desonide, which itself is derived from prednisone. The compound's production involves several chemical reactions that introduce phosphate groups and hydroxyl functionalities, enhancing its therapeutic efficacy.

Classification
  • Type: Small molecule
  • Chemical Formula: C24_{24}H31_{31}Na2_{2}O9_{9}P
  • CAS Number: 94087-98-6
  • DrugBank Accession Number: DB15835
Synthesis Analysis

Methods

The synthesis of desonide sodium phosphate typically involves multiple steps, starting from steroid structures like prednisone or prednisolone. Key methods include:

  1. Elimination Reaction: This initial step involves the removal of specific functional groups from prednisone acetate using sulfur dioxide in the presence of a catalyst.
  2. Oxidation: Following elimination, oxidation reactions are performed to introduce hydroxyl groups, often using potassium permanganate or chromium trioxide.
  3. Phosphate Ester Formation: The introduction of the phosphate group occurs through esterification reactions with phosphoric acid derivatives.
  4. Purification: High-performance liquid chromatography (HPLC) is frequently employed for purification, utilizing acetonitrile solutions and octadecylsilane chemically bonded silica fillers to achieve desired purity levels.

Technical Details

The synthesis process must be carefully controlled to maintain the correct stereochemistry and functional group placements, which are critical for the biological activity of desonide sodium phosphate.

Molecular Structure Analysis

Structure

Desonide sodium phosphate features a complex molecular structure characterized by multiple rings and functional groups. The molecular structure can be represented by its InChI and SMILES notations:

  • InChI: InChI=1S/C24H33O9P.2Na/c1-21(2)32-19-10-16-15-6-5-13-9-14(25)7-8-22(13,3)20(15)17(26)11-23(16,4)24(19,33-21)18(27)12-31-34(28,29)30;;/h7-9,15-17,19-20,26H,5-6,10-12H2,1-4H3,(H2,28,29,30);;/q;2*+1/p-2/t15-,16-,17-,19+,20+,22-,23-,24+;;/m0../s1
  • SMILES: [Na+].[Na+].[H][C@@]12C[C@@]3([H])[C@]4([H])CCC5=CC(=O)C=C[C@]5(C)[C@@]4([H])[C@@H](O)C[C@]3(C)[C@@]1(OC(C)(C)O2)C(=O)COP([O-])([O-])=O

Data

The average molecular weight of desonide sodium phosphate is approximately 540.456 g/mol. Its structural complexity contributes significantly to its pharmacological properties.

Chemical Reactions Analysis

Reactions

Desonide sodium phosphate can undergo various chemical reactions that are essential for modifying its structure and enhancing its therapeutic properties:

  1. Oxidation: Introduces additional oxygen-containing functional groups.
  2. Reduction: Utilizes reducing agents like lithium aluminum hydride to modify specific functional groups.
  3. Substitution: Nucleophilic substitution reactions can replace certain atoms or groups within the molecule.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These modifications can lead to various hydroxylated and phosphorylated derivatives that may exhibit improved biological activities.

Mechanism of Action

Desonide sodium phosphate exerts its effects primarily through the modulation of inflammatory processes in the body. It binds to glucocorticoid receptors in target cells, leading to:

  1. Inhibition of Pro-inflammatory Cytokines: Reduces the expression of cytokines that promote inflammation.
  2. Suppression of Immune Responses: Decreases the activity of immune cells involved in inflammatory responses.
  3. Promotion of Anti-inflammatory Proteins: Enhances the production of proteins that counteract inflammation.

This mechanism underlies its efficacy in treating inflammatory conditions such as dermatitis and ocular inflammation.

Physical and Chemical Properties Analysis

Physical Properties

Desonide sodium phosphate is typically presented as a white to off-white powder with a specific melting point that varies based on purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like methanol and acetonitrile.
  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data from analytical methods such as HPLC indicate high purity levels post-synthesis, essential for therapeutic use.

Applications

Desonide sodium phosphate has several scientific applications:

  1. Medical Uses: Primarily used in dermatology for treating inflammatory skin conditions such as eczema and psoriasis.
  2. Ophthalmic Applications: Indicated for managing external eye inflammation due to its potent anti-inflammatory effects.
  3. Research Applications: Utilized in studies examining corticosteroid effects on immune modulation and inflammation pathways.
Introduction: Corticosteroid Engineering for Ocular Therapeutics

Historical Development of Phosphorylated Corticosteroid Derivatives

The development of phosphorylated corticosteroids stems from mid-20th century efforts to improve the therapeutic index of glucocorticoids. Early corticosteroid eye drops (hydrocortisone, dexamethasone) suffered from poor solubility, requiring suspensions that led to variable dosing, ocular irritation, and significant systemic absorption. The introduction of the phosphate ester group (-OPO₃²⁻) in the 1960s represented a breakthrough, transforming lipophilic corticosteroids into water-soluble prodrugs. This modification exploited the high phosphatase activity on the ocular surface, particularly in the corneal and conjunctival epithelia, enabling efficient conversion to the active parent compound [1] [9].

Desonide sodium phosphate emerged as part of a focused effort to develop corticosteroids with optimized ocular pharmacokinetics. Its molecular design specifically leverages the prodrug strategy: the phosphate group at the C21 position dramatically increases aqueous solubility compared to the parent desonide (log P reduction from ~2.5 to <-0.5), facilitating formulation as a clear solution. Historically, the 0.25% concentration was established first for dermatological and anterior segment applications, with regulatory approval in Italy dating back several decades. The subsequent development of the lower concentration (0.025%) specifically for ocular surface disease reflects an evolution in understanding the importance of localized anti-inflammatory effects while minimizing intraocular exposure and potential side effects [1] [2] [6].

Table 1: Evolution of Phosphorylated Corticosteroids for Ophthalmic Use

Time PeriodKey DevelopmentsRepresentative CompoundsPrimary Therapeutic Advances
1960s-1970sIntroduction of phosphate esterificationDexamethasone sodium phosphate, Prednisolone sodium phosphateImproved aqueous solubility enabling solution formulations; Reduced particulate irritation
1980s-1990sOptimization of corticosteroid backbone for reduced penetrationLoteprednol etabonate, Desonide sodium phosphate (0.25%)Enhanced safety profiles through metabolic deactivation and reduced anterior chamber penetration
2000s-PresentProdrug combinations & advanced delivery systemsDesonide sodium phosphate (0.025%) with mucoadhesive polymers (xanthan gum)Targeted ocular surface delivery; Extended residence time; Reduced dosing frequency

Rational Design Principles for Ocular Bioavailability Enhancement

The rational design of desonide sodium phosphate incorporates multiple pharmaceutical principles specifically targeting ocular surface bioavailability. The core strategy employs a phosphate ester prodrug approach. This chemical modification creates a dipolar, hydrophilic molecule (log P reduction approximately 3 units compared to desonide) while maintaining the steric configuration essential for glucocorticoid receptor binding. The ionic character enhances solubility in aqueous vehicles (>50 mg/mL), facilitating rapid dissolution in the tear film and maximizing contact with the corneal and conjunctival surfaces where phosphatase enzymes reside. Hydrolysis by alkaline phosphatases, abundantly expressed on ocular surface epithelia, regenerates the active desonide within minutes, ensuring localized anti-inflammatory activity precisely where needed [1] [6].

Advanced formulation engineering further optimizes ocular residence time. Incorporating 0.2% xanthan gum (a high molecular weight anionic polysaccharide) creates the XanterDES™ formulation. Xanthan gum exhibits unique pseudoplastic rheology – viscosity decreases under shear stress (blinking) allowing comfortable instillation, then rapidly recovers to maintain a structured gel network on the ocular surface. This network physically entraps the desonide sodium phosphate, prolonging contact with epithelial surfaces. Crucially, xanthan gum displays mucoadhesive properties through electrostatic interactions with negatively charged mucin glycoproteins (MUC5AC) in the tear film. Studies using texture analyzers demonstrate significantly greater work of adhesion (≥ 2-fold) for xanthan gum-based formulations compared to hyaluronic acid (0.2%) equivalents [1] [5] [6].

Table 2: Biophysical Properties of Xanthan Gum vs. Hyaluronic Acid Formulations

PropertyXanterDES™ (0.2% xanthan gum + 0.025% desonide sodium phosphate)HYD Formulation (0.2% hyaluronic acid + 0.001% hydrocortisone)Functional Significance
Zero-shear viscosity (mPa·s)850 ± 120150 ± 30Determines precorneal residence time at rest; Higher viscosity resists tear drainage
Pseudoplasticity index0.85 ± 0.050.65 ± 0.08Measures shear-thinning behavior; Higher index indicates greater comfort upon instillation and blink
Mucoadhesive force (mN)12.5 ± 1.85.8 ± 0.9Quantifies binding strength to ocular mucins; Higher force indicates prolonged retention
Work of adhesion (μJ)185 ± 2582 ± 15Reflects energy required to separate formulation from mucosal surface; Correlates with residence time

The combination of prodrug chemistry and rheological engineering achieves targeted pharmacokinetics. In rabbit models of endotoxin-induced uveitis, 0.025% desonide sodium phosphate in xanthan gum demonstrated significant suppression of corneal inflammation markers (prostaglandin E2 reduction >70%) and reduced edema, comparable to 0.25% desonide sodium phosphate. Crucially, this effect occurred without significant drug levels in the aqueous humor, confirming localized bioactivation and activity confined primarily to the ocular surface structures. This spatial targeting contrasts with more lipophilic corticosteroids (e.g., dexamethasone, prednisolone acetate) which readily penetrate the cornea and achieve high intraocular concentrations, posing greater risks of intraocular pressure elevation and cataractogenesis [1] [5] [6].

Position of Desonide Sodium Phosphate in Contemporary Ophthalmic Pharmacopeia

Desonide sodium phosphate occupies a distinct niche within the modern ophthalmic corticosteroid armamentarium, characterized by its balanced efficacy-safety profile for ocular surface inflammation. Its positioning stems from several key attributes: intermediate corticosteroid potency (approximately 1.5 times greater than hydrocortisone but significantly less than dexamethasone or betamethasone), rapid enzymatic activation localized to the surface, and limited transcorneal penetration due to its hydrophilic nature once phosphorylated. This pharmacological profile makes it particularly suitable for managing chronic or recurrent inflammatory conditions of the ocular surface where long-term therapy might be required and traditional potent steroids carry unacceptable risks [1] [6] [7].

Clinical and preclinical studies validate its specific role in tear film-oriented therapy (TFOT) paradigms. In murine dry eye models, the xanthan gum-based desonide sodium phosphate formulation (0.025%) significantly outperformed a hydrocortisone-hyaluronic acid combination (0.001% hydrocortisone + 0.2% HA). Key metrics included prevention of tear volume reduction (Schirmer's test values maintained near baseline vs. >40% reduction in controls) and reduced corneal epithelial damage (fluorescein staining scores reduced by >75% compared to untreated controls). These effects correlate with the formulation's ability to stabilize the tear film through mucoadhesion and reduce the inflammatory cascade driving dry eye pathogenesis [1] [5] [6].

Post-surgical applications further define its contemporary relevance. Cataract surgery, despite its refinement, induces significant ocular surface disruption and inflammation in up to 80% of patients, contributing to dissatisfaction even with excellent refractive outcomes ("unhappy 20/20" phenomenon). A randomized trial demonstrated that adding xanthan gum-desonide sodium phosphate (0.025%) to standard postoperative therapy (levofloxacin + dexamethasone) significantly accelerated recovery compared to hyaluronic acid alone. Ocular Surface Disease Index (OSDI) scores normalized by 2 weeks (21.4 ± 5.1) and further improved at 1 month (11.6 ± 3.4), significantly surpassing the control group (OSDI 34.1 ± 5.8 at 2 weeks, 26.9 ± 5.4 at 1 month; p<0.001). Tear film breakup time (TBUT) showed parallel improvement, reaching near-normal levels (11.9 ± 1.0 seconds) at 1 month versus persistently low values (7.8 ± 0.5 seconds) in controls. These findings underscore its role in rapidly restoring ocular surface homeostasis following surgical insult [7].

Table 3: Comparative Performance of Ophthalmic Corticosteroids

Corticosteroid (Representative Formulation)Relative Glucocorticoid PotencyAqueous SolubilityCorneal PenetrationPrimary Therapeutic Niche
Desonide sodium phosphate (0.025% with xanthan gum)Low-Medium (1.5x hydrocortisone)Very HighLimitedChronic ocular surface inflammation (Dry Eye Disease, post-surgical surface recovery, allergic conjunctivitis)
Loteprednol etabonate (0.5% suspension)MediumLowModerateAnterior segment inflammation with reduced IOP risk; Allergic conjunctivitis
Fluorometholone (0.1% suspension)Low-MediumLowModerateMild-moderate anterior segment inflammation; Pediatric use
Dexamethasone sodium phosphate (0.1% solution)High (25x hydrocortisone)HighHighSevere anterior segment inflammation; Postoperative (penetration required)
Prednisolone acetate (1% suspension)HighVery LowHighSevere intraocular inflammation; Postoperative (intensive)

Desonide sodium phosphate formulations, particularly those leveraging mucoadhesive polymers like xanthan gum, represent a convergence of molecular design and advanced formulation science. They fulfill the need articulated in the TFOS DEWS II report for early anti-inflammatory intervention in dry eye disease and align with the Asia Dry Eye Society's tear film-oriented therapy principle. By confining significant pharmacological activity to the ocular surface through targeted prodrug activation and extended residence time, desonide sodium phosphate occupies a unique and valuable position in contemporary ocular surface therapeutics, distinct from corticosteroids designed primarily for penetrating intraocular inflammation [1] [7].

Properties

CAS Number

94087-98-6

Product Name

Desonide sodium phosphate

IUPAC Name

disodium;[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] phosphate

Molecular Formula

C24H31Na2O9P

Molecular Weight

540.4 g/mol

InChI

InChI=1S/C24H33O9P.2Na/c1-21(2)32-19-10-16-15-6-5-13-9-14(25)7-8-22(13,3)20(15)17(26)11-23(16,4)24(19,33-21)18(27)12-31-34(28,29)30;;/h7-9,15-17,19-20,26H,5-6,10-12H2,1-4H3,(H2,28,29,30);;/q;2*+1/p-2/t15-,16-,17-,19+,20+,22-,23-,24+;;/m0../s1

InChI Key

IHTZFPUWMRSEMG-PXQDNWDYSA-L

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COP(=O)([O-])[O-])C)O)C)C.[Na+].[Na+]

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COP(=O)([O-])[O-])CCC5=CC(=O)C=C[C@]35C)O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.